1,7-dimethyl-1H-indole-3-carboxylic acid

Physicochemical Properties Medicinal Chemistry Drug Design

Sourcing indole building blocks with precise substitution for SAR studies often leads to supply inconsistency. 1,7-Dimethyl-1H-indole-3-carboxylic acid (DMICA) addresses this as a strategic intermediate with a distinct logP (2.18-2.47), critical for optimizing membrane permeability and ADME profiles. This pre-functionalized scaffold enables rapid diversification for angiotensin II receptor antagonist and agrochemical TIR1 antagonist discovery programs. We ensure analytical batch consistency for reproducible library synthesis.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 125818-11-3
Cat. No. B167267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-dimethyl-1H-indole-3-carboxylic acid
CAS125818-11-3
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CN2C)C(=O)O
InChIInChI=1S/C11H11NO2/c1-7-4-3-5-8-9(11(13)14)6-12(2)10(7)8/h3-6H,1-2H3,(H,13,14)
InChIKeyAPPWFMRYUFVLLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,7-Dimethyl-1H-Indole-3-Carboxylic Acid: Specifications & Core Applications


1,7-Dimethyl-1H-indole-3-carboxylic acid (DMICA, CAS 125818-11-3) is a substituted indole derivative characterized by methyl groups at the 1- and 7-positions and a carboxylic acid at the 3-position of the indole ring . This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals . Its structural features confer distinct physicochemical properties, including a calculated logP of 2.18-2.47, which influences its solubility and membrane permeability .

Versatile synthetic intermediate for pharmaceutical and agrochemical R&D
1,7-Dimethyl substitution designed for enhanced lipophilicity
Supports scaffold-based discovery programs (AT1, kinase, HDAC, auxin)

1,7-Dimethyl Substitution: Physicochemical & Biological Impact


Indole-3-carboxylic acid derivatives are not interchangeable due to the profound impact of substitution patterns on lipophilicity, target engagement, and metabolic stability. For instance, methylation at the 1- and 7-positions significantly elevates logP relative to the unsubstituted indole-3-carboxylic acid (logP ~1.87-2.00) , directly affecting membrane permeability and, consequently, cellular uptake and in vivo efficacy . This structural feature is essential for applications where enhanced lipophilicity is required for target engagement or improved pharmacokinetic properties, as demonstrated in related antihypertensive and herbicidal studies where specific substitutions dictated potency .

Lipophilicity
DMICA — logP elevated by 1,7-dimethyl substitution
Unsubstituted indole-3-carboxylic acid — lower logP may reduce membrane permeability
Permeability
DMICA — methylation supports passive diffusion context
Mono-methyl or des-methyl analogs — permeability profile may differ, affecting cellular uptake
Target engagement
DMICA — substitution pattern may influence receptor/auxin binding in model systems
Other indole-3-carboxylic acids — substitution-dependent shifts may alter SAR and PK properties

1,7-Dimethyl-1H-Indole-3-Carboxylic Acid: Quantitative Differentiation vs. Analogs


Enhanced Lipophilicity vs. Unsubstituted Indole

1,7-Dimethyl-1H-indole-3-carboxylic acid (DMICA) exhibits a logP value of 2.18-2.47, which is significantly higher than that of the unsubstituted indole-3-carboxylic acid (logP 1.87-2.00) . This increase in lipophilicity is attributable to the addition of two methyl groups and is expected to enhance membrane permeability .

Lipophilicity vs. unsubstituted
Cross-study comparable
logP 2.18–2.47 vs. 1.87–2.00
Increase of 0.18–0.6 log units
Supports selection for permeability-sensitive studies
Calculated values; experimental validation recommended
Physicochemical Properties Medicinal Chemistry Drug Design

Lipophilicity vs. 7-Methyl Indole-3-Carboxylic Acid

The additional methyl group at the 1-position in 1,7-dimethyl-1H-indole-3-carboxylic acid (logP 2.18-2.47) compared to 7-methyl-1H-indole-3-carboxylic acid (logP 2.17-2.4) results in a modest but measurable increase in lipophilicity . This structural nuance may fine-tune the compound's ability to interact with hydrophobic binding pockets or cross biological barriers .

Lipophilicity vs. 7-methyl analog
Cross-study comparable
logP 2.18–2.47 vs. 2.17–2.40
Increase of 0.01–0.07 log units
N-methylation may fine-tune lipophilic balance
Small logP shift; verify in relevant assay system
Physicochemical Properties Medicinal Chemistry SAR

Antihypertensive Class-Level Evidence

Novel indole-3-carboxylic acid derivatives have demonstrated high nanomolar affinity for the angiotensin II receptor (AT1 subtype), comparable to the clinically used drug losartan . In spontaneously hypertensive rats, oral administration of a derivative at 10 mg/kg achieved a maximum blood pressure decrease of 48 mm Hg, with an effect lasting 24 hours, which was noted as superior to losartan .

AT1 antagonist class evidence
Class-level inference
Indole-3-carboxylic acid derivatives show AT1 affinity comparable to losartan
In vivo BP decrease of 48 mm Hg reported for an analog in SHR
Supports scaffold selection for cardiovascular target studies
DMICA not directly tested; model-specific review required
Cardiovascular Pharmacology Drug Discovery

TIR1 Antagonist Herbicidal Activity

A series of novel indole-3-carboxylic acid derivatives, acting as auxin receptor protein TIR1 antagonists, exhibited good-to-excellent herbicidal activity. In a petri dish assay, most compounds achieved 60–97% inhibitory rates on the roots and shoots of dicotyledonous rape (Brassica napus) .

Herbicidal inhibition class evidence
Class-level inference
60–97% inhibition of rape (Brassica napus) roots and shoots
Petri dish assay, TIR1 antagonist analogs
Supports auxin-pathway herbicide screening
DMICA not directly evaluated; assay context may differ
Agrochemical Herbicide Discovery Plant Biology

1,7-Dimethyl-1H-Indole-3-Carboxylic Acid: R&D Applications


AT1 Antagonist Development

Based on evidence that indole-3-carboxylic acid derivatives act as potent AT1 receptor antagonists with superior in vivo efficacy in hypertensive rat models, 1,7-dimethyl-1H-indole-3-carboxylic acid is an ideal starting material for medicinal chemists designing next-generation angiotensin II receptor blockers .

Auxin Herbicide Lead Generation

Given the demonstrated 60–97% inhibition of plant growth in indole-3-carboxylic acid derivatives acting as TIR1 antagonists, this compound serves as a key intermediate for synthesizing and screening novel herbicidal candidates in agrochemical discovery programs .

Lipophilicity Tuning in Drug Optimization

The distinct logP profile (2.18-2.47) of 1,7-dimethyl-1H-indole-3-carboxylic acid, compared to unsubstituted and mono-methylated analogs, makes it a strategic choice for medicinal chemistry campaigns where enhanced membrane permeability or specific solubility characteristics are required to optimize ADME properties .

Kinase & HDAC Inhibitor Precursor

The indole-3-carboxylic acid core is a recognized pharmacophore for kinase and histone deacetylase (HDAC) inhibition . The 1,7-dimethyl derivative offers a pre-functionalized scaffold for rapid diversification and synthesis of focused compound libraries targeting these enzyme classes.

Application
Selection Property
Validation Focus
AT1 receptor antagonist research
Indole-3-carboxylic acid pharmacophore
AT1 binding and functional antagonism assays
Herbicide lead generation (auxin pathway)
TIR1 antagonist scaffold
Root/shoot inhibition assays in dicot plants
Lipophilicity optimization in drug design
LogP tuning via substitution
Permeability and ADME property profiling
Kinase/HDAC inhibitor library synthesis
Pre-functionalized indole core
Enzyme inhibition and selectivity screening

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